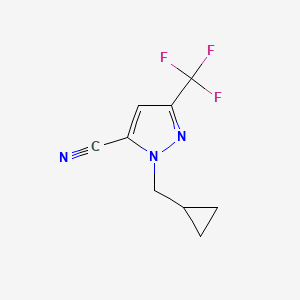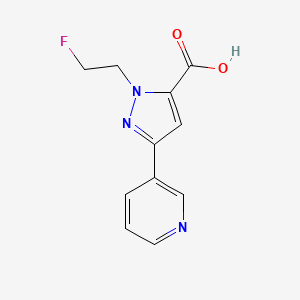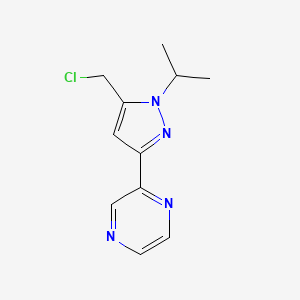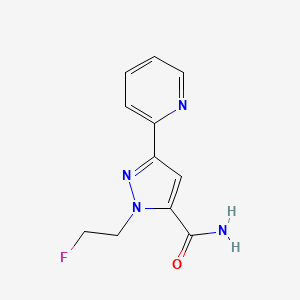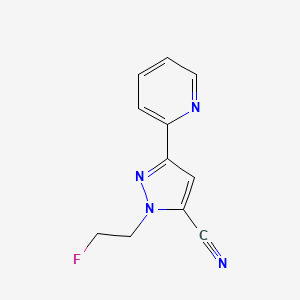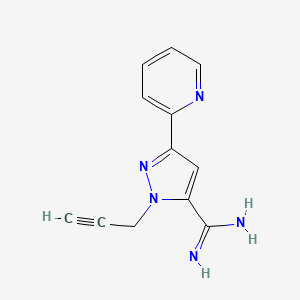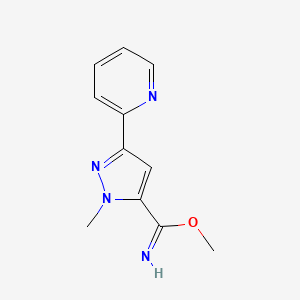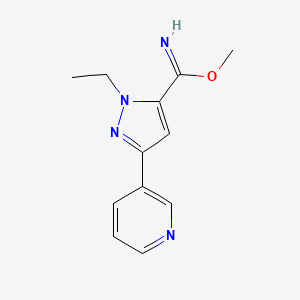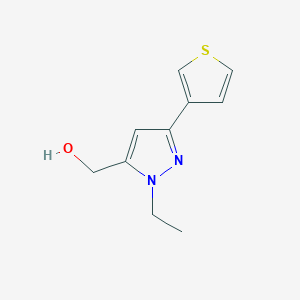![molecular formula C12H17N3O B1481596 (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098058-08-1](/img/structure/B1481596.png)
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, commonly referred to as CBMIM-OH, is a novel synthetic compound with a wide range of potential applications in the field of science and technology. It was first synthesized in 2019 by a team of researchers at the University of Toronto and has since been studied extensively for its unique properties and potential applications. CBMIM-OH has been found to have a number of interesting features, including its ability to form stable complexes with a variety of organic and inorganic compounds, its high solubility in aqueous solutions, and its ability to act as a proton acceptor in aqueous solutions. In addition to these properties, CBMIM-OH has been the subject of numerous scientific research studies, with the aim of determining its potential applications and the mechanism of action.
Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
- Imidazole derivatives like (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol are significant in the field of heterocyclic chemistry, particularly in the synthesis of various bioactive compounds. For instance, Ohta et al. (1987) described the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the role of such compounds in creating masked forms of carbonyl groups and as synthons in chemical reactions (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Antimicrobial and Anticancer Potential
- Research by Katariya, Vennapu, and Shah (2021) demonstrated the synthesis of novel biologically potent heterocyclic compounds, including pyrazolines, that exhibited significant antimicrobial and anticancer activities. These findings suggest the potential use of this compound derivatives in developing new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Antioxidant Activities
- Bassyouni et al. (2012) synthesized new derivatives of imidazole, including pyrazole-carbonitriles and oxadiazoles, and evaluated their antioxidant and antimicrobial activities. The results demonstrated high activity against various pathogens and significant antioxidant properties, underscoring the potential of this compound in the development of new antioxidants (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Photochemical Applications
- Lin, Rivett, and Wilshire (1977) explored the photochemical properties of pyrazoline derivatives, highlighting the potential of such compounds in applications like fluorescent whitening when applied to materials like wool. This research opens up avenues for the use of this compound derivatives in photochemical applications (Lin, Rivett, & Wilshire, 1977).
Drug Synthesis and Development
- Pyrazole derivatives, related to this compound, have been synthesized and studied for various biological activities, including as antimicrobial and anticancer agents, as demonstrated by Hafez, El-Gazzar, and Al-Hussain (2016). These compounds showed higher activity than some reference drugs, indicating their potential in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
[1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-11(8-16)12-14(5-6-15(12)13-9)7-10-3-2-4-10/h5-6,10,16H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINBPYGZKUINBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CO)CC3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
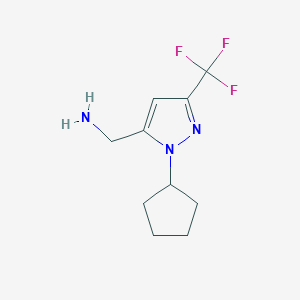

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)
